molecular formula C8H15NO B1229980 Isoretronecanol CAS No. 526-63-6

Isoretronecanol

Cat. No.: B1229980
CAS No.: 526-63-6
M. Wt: 141.21 g/mol
InChI Key: LOFDEIYZIAVXHE-SFYZADRCSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Isoretronecanol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Hydrogenation to form saturated derivatives.

    Substitution: Nucleophilic substitution reactions at the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on activated charcoal with hydrogen gas.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated pyrrolizidine derivatives.

    Substitution: Formation of substituted pyrrolizidine compounds with various functional groups.

Comparison with Similar Compounds

Isoretronecanol is similar to other pyrrolizidine alkaloids such as retronecine, heliotridine, and rosmarinecine . it is unique due to its specific hydroxymethyl substitution at the 1-position, which imparts distinct chemical and biological properties . These similar compounds share the pyrrolizidine core structure but differ in their functional groups and biological activities.

List of Similar Compounds

Properties

IUPAC Name

[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFDEIYZIAVXHE-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCN2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H](CCN2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200578
Record name Isoretronecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

526-63-6
Record name Isoretronecanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoretronecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISORETRONECANOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661H3381JS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of isoretronecanol in pyrrolizidine alkaloid biosynthesis?

A1: this compound serves as a crucial intermediate in the biosynthetic pathway of certain pyrrolizidine alkaloids, notably rosmarinecine. [, ] Research using radiolabeled precursors like [5-3H]this compound demonstrated its incorporation into rosmarinecine within Senecio pleistocephalus plants. [] This finding distinguishes this compound from its diastereomer, trachelanthamidine, which primarily contributes to retronecine biosynthesis. []

Q2: What is the role of putrescine in relation to this compound biosynthesis?

A3: Putrescine, a polyamine, is a vital precursor for pyrrolizidine alkaloids, including those derived from this compound. [, , , ] Studies using deuterium-labeled ([2H]) putrescine have illuminated the stereochemical course of its incorporation into rosmarinecine via this compound. [] These experiments revealed the stereospecific loss of specific hydrogen atoms during the formation of the pyrrolizidine ring system. []

Q3: Does the incorporation of this compound vary across different plant species?

A4: Yes, the efficiency of this compound incorporation into pyrrolizidine alkaloids appears to vary between plant species. For example, studies showed that while this compound is incorporated into rosmarinine in Senecio pleistocephalus, its incorporation into retrorsine in Senecio isatideus is significantly lower. [] This suggests the presence of species-specific enzymatic preferences and potentially alternative biosynthetic routes within different plants.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C8H15NO and a molecular weight of 141.17 g/mol.

Q5: What are some of the key methods used to synthesize this compound in the laboratory?

A5: Several synthetic strategies have been developed for this compound, including:

  • 1,3-Dipolar Cycloaddition: This approach utilizes the reaction between pyrroline oxide and dihydrofuran to construct the pyrrolizidine core. []
  • Intramolecular Carbenoid Displacement: This method involves the formation of a carbene intermediate, which then undergoes an intramolecular cyclization to form the pyrrolizidine ring. [, ]
  • Asymmetric [3+2] Annulation: This strategy uses a chiral auxiliary to control the stereochemistry of the reaction between an imine and an activated alkene, leading to an enantioselective synthesis of this compound. [, ]
  • Titanium-Mediated Cyclization: This approach employs titanium reagents to promote the cyclization of omega-vinyl imides, affording stereoselective access to this compound. []
  • Palladium-Catalyzed Allylic Alkylation: This method utilizes palladium catalysis to form a carbon-carbon bond within a cyclic system, ultimately leading to this compound. []

Q6: Has the stereochemistry of this compound been established?

A7: Yes, this compound exists as a pair of enantiomers due to the presence of a chiral center. Both (+)-isoretronecanol and (-)-isoretronecanol have been synthesized and their absolute configurations confirmed. [, , ] The natural enantiomer found in most plant sources is (+)-isoretronecanol. []

Q7: What are the potential applications of this compound synthesis?

A7: Although this compound itself has limited known biological activity, its synthesis serves as a valuable platform for:

  • Exploring new synthetic methodologies: The development of efficient and stereoselective routes to this compound expands the toolkit for synthesizing other pyrrolizidine alkaloids and structurally complex nitrogen-containing heterocycles. [, ]
  • Understanding biosynthetic pathways: By synthesizing labeled this compound and related intermediates, researchers can gain further insights into the enzymatic machinery and intricate steps involved in pyrrolizidine alkaloid biosynthesis. [, ]

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